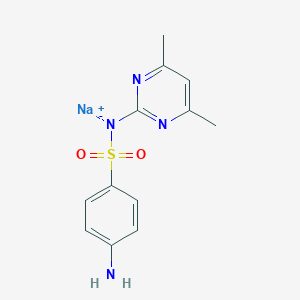

Sulfamethazine sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Environmental Science

Application Summary: Sulfamethazine is used in environmental science research, particularly in the study of emerging pollutants . It’s often used in studies investigating the degradation of pollutants in water .

Methods of Application: In one study, the degradation of sulfamethazine was analyzed using UV light, UV/H2O2, and UV/S2O8−2 . Direct photolysis was studied by varying the lamp power and the solution pH . Density Functional Theory (DFT) calculations were carried out to corroborate the efficiency of the degradation as a function of the solution pH .

Results or Outcomes: The results showed that sulfamethazine can be efficiently degraded by applying UV radiation independent of the operating conditions . The quantum yields for sulfamethazine were close to zero, indicating a low energy efficiency for their photochemical transformation . The effect of the solution pH showed that the photodegradation of sulfonamides depends both on the amount of radiation absorbed as the electronic density .

Medicine

Application Summary: Sulfamethazine is an antibacterial agent used in the treatment of various bacterial infections, such as bronchitis, prostatitis, and urinary tract infections . It has a spectrum of antimicrobial action similar to other sulfonamides .

Methods of Application: Sulfamethazine is administered orally or intravenously to treat bacterial infections . The dosage and duration of treatment depend on the type and severity of the infection .

Results or Outcomes: Sulfamethazine has been shown to be effective in treating bacterial infections, including those caused by both gram-positive and gram-negative bacteria . Like all antibiotics, it should be used judiciously to prevent the development of antibiotic resistance .

Disposition and Depletion Kinetic Studies

Application Summary: Sulfamethazine sodium is used in disposition and depletion kinetic studies . These studies are crucial in understanding the pharmacokinetics of the drug, including how it is absorbed, distributed, metabolized, and excreted in the body .

Methods of Application: In these studies, Sulfamethazine sodium is administered to subjects (often animals), and its concentration in various tissues and fluids is measured over time . This can involve techniques such as blood sampling, tissue biopsy, and analysis of excreta .

Results or Outcomes: The results of these studies provide valuable information about the drug’s pharmacokinetics, which can guide dosage recommendations and help predict potential drug interactions .

Development of Detection Techniques

Application Summary: Sulfamethazine sodium is used to develop detection techniques for quantification in fluids such as cows’ milk, honey, and swine urine . This is important for monitoring drug residues in food products and ensuring food safety .

Methods of Application: This involves developing and validating analytical methods for detecting and quantifying Sulfamethazine sodium in various matrices . Techniques used may include liquid chromatography, mass spectrometry, and immunoassays .

Results or Outcomes: The development of these detection techniques allows for accurate and sensitive monitoring of Sulfamethazine sodium residues in various food products, contributing to food safety and public health .

Veterinary Medicine

Application Summary: Sulfamethazine sodium is widely used in veterinary medicine . It’s used to treat a variety of infections in animals, including respiratory, urinary tract, and skin infections .

Methods of Application: In veterinary medicine, Sulfamethazine sodium is usually administered orally or by injection . The dosage and duration of treatment depend on the type and severity of the infection, as well as the species, age, and weight of the animal .

Results or Outcomes: Sulfamethazine sodium has been shown to be effective in treating a variety of infections in animals . As with all antibiotics, it’s important to use it judiciously to prevent the development of antibiotic resistance .

Aquaculture

Application Summary: Sulfamethazine sodium is also used in aquaculture, particularly in the treatment of bacterial diseases in fish .

Methods of Application: In aquaculture, Sulfamethazine sodium is often administered through the feed . The dosage depends on the species and size of the fish, as well as the severity of the infection .

Results or Outcomes: Sulfamethazine sodium has been found to be effective in controlling bacterial diseases in fish . Its use in aquaculture must be carefully managed to prevent the development of antibiotic resistance and to minimize environmental impact .

Sulfamethazine sodium salt is a sulfonamide antibiotic, primarily used for its antimicrobial properties. It is the sodium salt form of sulfamethazine, characterized by its pale-yellow crystalline appearance. The chemical formula for sulfamethazine sodium salt is , with a molecular weight of approximately 300.31 g/mol. It exhibits slight solubility in water, with solubility increasing significantly at higher pH levels .

As mentioned earlier, Sulfamethazine sodium acts as a bacteriostatic antibiotic. It works by mimicking PABA, a crucial component bacteria require for folic acid synthesis. By competitively binding to the enzyme dihydropteroate synthase, sulfamethazine disrupts the pathway, preventing bacteria from producing essential folic acid and hindering their growth and replication [].

As an antibacterial agent, sulfamethazine sodium salt demonstrates a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its mechanism primarily involves the inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . Studies have shown that it can be metabolized into several active forms, with varying efficacy depending on the acetylation status of the individual (slow vs. rapid acetylators) in the population .

The synthesis of sulfamethazine sodium salt typically involves several steps:

- Formation of Sulfamethazine: Acetylsulfanilyl chloride reacts with 2-amino-4,6-dimethylpyrimidine in dry pyridine or acetone, followed by alkaline hydrolysis.

- Neutralization: The resulting product is neutralized with sulfur dioxide to yield sulfamethazine.

- Conversion to Sodium Salt: Sulfamethazine is then treated with sodium hydroxide to form sulfamethazine sodium salt, which precipitates as pale-yellow crystals .

Sulfamethazine sodium salt is primarily used in veterinary medicine as an antimicrobial agent for livestock and poultry. It helps prevent and treat bacterial infections in animals, thereby enhancing growth rates and reducing mortality due to infectious diseases . Additionally, it has been investigated for potential applications in human medicine, particularly in treating urinary tract infections .

Research on interaction studies involving sulfamethazine sodium salt indicates that it can interact with various drugs and biological systems. For example, it may affect the pharmacokinetics of other medications metabolized by the liver due to its influence on hepatic enzyme activity . Furthermore, studies have shown that sulfamethazine can be degraded by advanced oxidation processes involving peroxymonosulfate, suggesting potential environmental interactions and implications for wastewater treatment .

Sulfamethazine sodium salt shares structural and functional similarities with several other sulfonamide antibiotics. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sulfamethoxazole | Often used in combination therapies; broader spectrum against certain pathogens. | |

| Sulfadiazine | Primarily used for treating toxoplasmosis; differs slightly in structure affecting solubility and absorption. | |

| Sulfaguanidine | Used mainly in veterinary medicine; has a different pharmacokinetic profile compared to sulfamethazine. |

Sulfamethazine sodium salt's unique combination of properties—such as its specific solubility profile and metabolic pathways—distinguishes it from these similar compounds while maintaining a common mechanism of action as a sulfonamide antibiotic .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 51 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 50 of 51 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant